molecular formula C12H15NO4 B7459919 [3-(4-Methoxy-phenyl)-propionylamino]-acetic acid

[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid

Cat. No.: B7459919
M. Wt: 237.25 g/mol
InChI Key: BIJHVPJJRQLDTO-UHFFFAOYSA-N
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Description

[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propionylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxy-phenyl)-propionylamino]-acetic acid typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid. This intermediate is then subjected to catalytic hydrogenation to yield 3-(4-methoxyphenyl)propionic acid. The final step involves the reaction of 3-(4-methoxyphenyl)propionic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-hydroxyphenyl)-propionylamino-acetic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: 3-(4-hydroxyphenyl)-propionylamino-acetic acid.

    Reduction: 3-(4-methoxyphenyl)-propionylamino-ethanol.

    Substitution: 3-(4-halophenyl)-propionylamino-acetic acid.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methoxy-phenyl)-propionylamino]-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of inflammatory diseases and certain types of cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of polymers and resins.

Mechanism of Action

The mechanism of action of [3-(4-Methoxy-phenyl)-propionylamino]-acetic acid involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS). Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid:

    3-(4-Methoxyphenyl)propionic acid: This compound lacks the propionylamino group, making it less versatile in terms of chemical reactivity.

    4-Methoxyphenylboronic acid: This compound contains a boronic acid group instead of the acetic acid moiety, which alters its chemical properties and applications.

Uniqueness

[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)propanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-10-5-2-9(3-6-10)4-7-11(14)13-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJHVPJJRQLDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared in analogy to example 2.1 from glycine and 3-(4-methoxy-phenyl)-propionyl chloride (CA [15893-42-2]). MS (m/e): 236.1 (MH−, 100%).
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